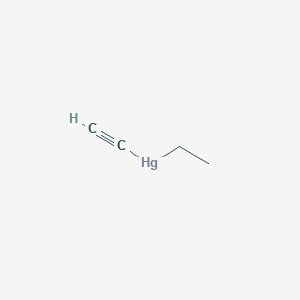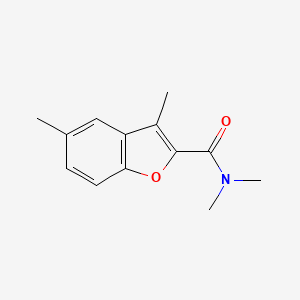
2-Benzofurancarboxamide, N,N,3,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofurancarboxamide, N,N,3,5-tetramethyl- is a chemical compound with the molecular formula C9H7NO2 It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, N,N,3,5-tetramethyl- typically involves the reaction of benzofuran with appropriate amides under controlled conditions. One common method involves the acylation of benzofuran with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Benzofurancarboxamide, N,N,3,5-tetramethyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzofurancarboxamide, N,N,3,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Benzofurancarboxamide, N,N,3,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Benzofurancarboxamide, N,N,3,5-tetramethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzofurancarboxamide: A closely related compound with similar chemical properties.
N,N-Dimethylbenzofuran: Another derivative of benzofuran with different functional groups.
3,5-Dimethylbenzofuran: A compound with methyl groups at different positions on the benzofuran ring.
Uniqueness
2-Benzofurancarboxamide, N,N,3,5-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
81718-72-1 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
N,N,3,5-tetramethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C13H15NO2/c1-8-5-6-11-10(7-8)9(2)12(16-11)13(15)14(3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
AAJPTEWWSJQKER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


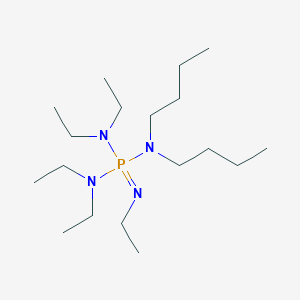
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/no-structure.png)
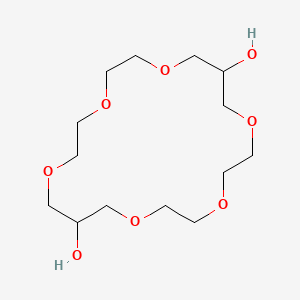
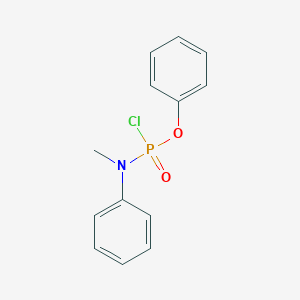
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
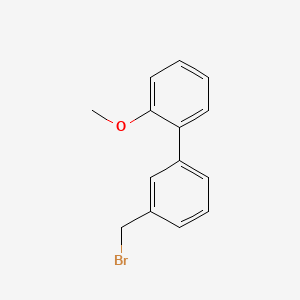


![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)


